2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
This compound interacts with its target, factor Xa, by binding to it . This binding is facilitated by the p-methoxyphenyl P1 moiety of the compound, which retains factor Xa binding affinity . The compound’s interaction with factor Xa inhibits the activity of this coagulation factor, thereby affecting the coagulation cascade .
Biochemical Pathways
By inhibiting factor Xa, this compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation . The inhibition of factor Xa disrupts this pathway, preventing the formation of a blood clot .
Pharmacokinetics
The compound this compound exhibits good oral bioavailability . This means that the compound is well absorbed from the gastrointestinal tract and can reach its target in the body effectively . The compound also has an improved pharmacokinetic profile relative to razaxaban .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of factor Xa and the disruption of the coagulation cascade . This results in the prevention of blood clot formation .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with 3-methyl-4-(2-oxopiperidin-1-yl)aniline under specific conditions to form the desired compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopiperidinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-hydroxypiperidin-1-yl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
- 4-Methoxy-2-(3-methyl-2-oxiranyl)phenyl 2-methylbutanoate
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-13-17(8-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-16-6-9-18(26-2)10-7-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAYNZLMHXPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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